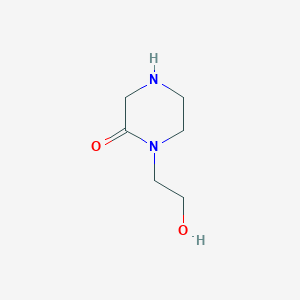

1-(2-Hydroxyethyl)piperazin-2-one

Übersicht

Beschreibung

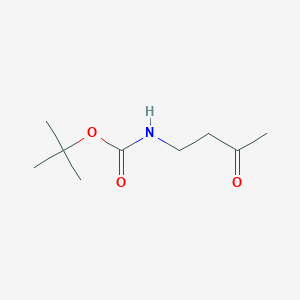

1-(2-Hydroxyethyl)piperazin-2-one is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.174. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radioprotective Agents

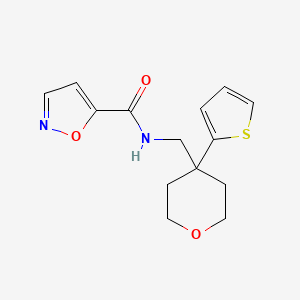

1-(2-Hydroxyethyl)piperazin-2-one derivatives show promise as novel radioprotective agents. A series of derivatives have been synthesized and tested, demonstrating protection of human cells against radiation-induced apoptosis with low cytotoxicity. These compounds, particularly compound 8, showed a radioprotective effect on cell survival in vitro and exhibited low toxicity in vivo, enhancing the survival of mice after whole-body irradiation (Filipová et al., 2020).

Antidepressant and Antianxiety Activities

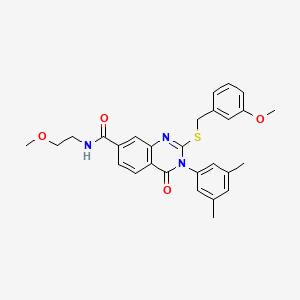

Novel this compound derivatives have shown significant antidepressant and antianxiety activities. The antidepressant activities were evaluated using behavioral tests on albino mice. Some compounds demonstrated a notable reduction in immobility times, suggesting potential as therapeutic agents for depressive and anxiety disorders (Kumar et al., 2017).

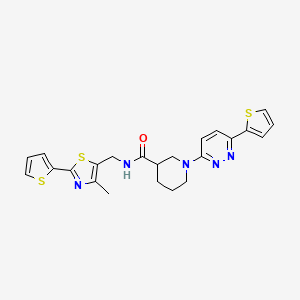

Anti-Bone Cancer Activity

A heterocyclic compound incorporating this compound has been developed and evaluated for its anti-bone cancer activity. This compound showed promising results against human bone cancer cell lines, and molecular docking studies indicated potential antiviral activity (Lv et al., 2019).

Carbon Dioxide Capture

Aqueous solutions of piperazine, including this compound, are used in carbon dioxide capture due to their resistance to thermal degradation and oxidation. These properties make them suitable for higher temperature and pressure applications in carbon capture technology (Freeman et al., 2010).

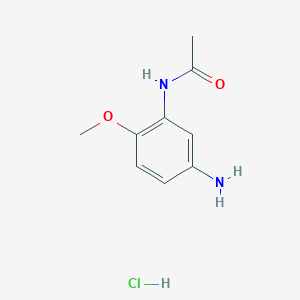

Synthesis of Biologically Active Compounds

This compound derivatives are used as building blocks in the synthesis of various biologically active compounds. These derivatives are valuable for constructing combinatorial libraries and developing new therapeutics (Gao & Renslo, 2007).

Differentiating Agents in Human Leukemic Cells

Certain piperazine derivatives of butyric acid, including those involving this compound, show differentiation activity and growth inhibition in human leukemic cells. These compounds have potential for further exploration as therapeutic agents in leukemia treatment (Gillet et al., 1997).

Eigenschaften

IUPAC Name |

1-(2-hydroxyethyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c9-4-3-8-2-1-7-5-6(8)10/h7,9H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKWNLMXXRCEPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

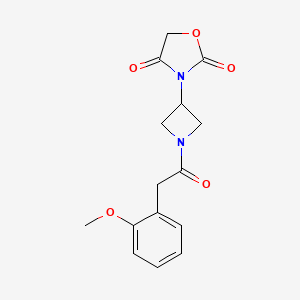

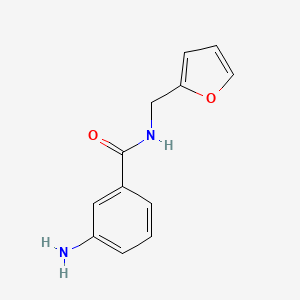

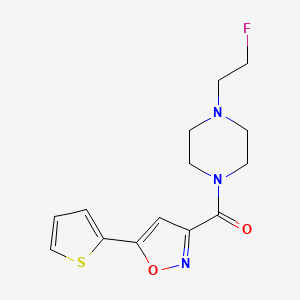

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide](/img/structure/B2916716.png)

![3,4,5-triethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2916718.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-6,9-dioxa-2-azaspiro[4.5]decane-7-carboxylic acid](/img/structure/B2916723.png)

![[1-(Fluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2916724.png)

![1-[(3-methoxyphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2916727.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2916732.png)